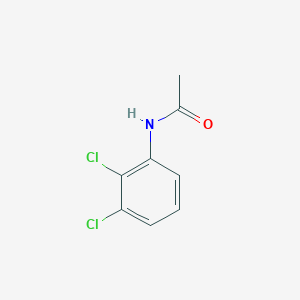

N-(2,3-dichlorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQALMDQINOOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879328 | |

| Record name | 2,3-DICHLOROACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23068-36-2 | |

| Record name | 23068-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-DICHLOROACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2,3-dichlorophenyl)acetamide physical and chemical properties

Title: Technical Profile: N-(2,3-Dichlorophenyl)acetamide – Physicochemical Characterization and Structural Significance

Executive Summary

N-(2,3-Dichlorophenyl)acetamide (CAS 23068-36-2), also known as 2',3'-dichloroacetanilide, is a chlorinated amide derivative primarily utilized as a structural probe in toxicological structure-activity relationship (SAR) studies and as a synthetic intermediate in the production of heterocyclic pharmaceutical compounds. Unlike its regioisomer N-(3,5-dichlorophenyl)succinimide (NDPS)—a potent nephrotoxicant—the 2,3-dichloro analog serves as a critical negative or comparative control in defining the steric and electronic requirements for renal toxicity. This guide provides a comprehensive technical analysis of its physical properties, synthesis, spectroscopic signature, and applications in drug development.

Molecular Identity & Structural Analysis[1]

The compound features an acetamide moiety attached to a benzene ring substituted with chlorine atoms at the ortho (2) and meta (3) positions. This substitution pattern induces specific steric constraints and electronic effects that distinguish it from other dichloroacetanilide isomers.[1]

Table 1: Chemical Identity

| Parameter | Detail |

| IUPAC Name | N-(2,3-Dichlorophenyl)acetamide |

| Common Synonyms | 2',3'-Dichloroacetanilide; Acetamide, N-(2,3-dichlorophenyl)- |

| CAS Registry Number | 23068-36-2 |

| Molecular Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 g/mol |

| SMILES | CC(=O)NC1=C(C(=CC=C1)Cl)Cl |

| InChI Key | URQALMDQINOOPO-UHFFFAOYSA-N |

Structural Conformation

Crystallographic data indicates that N-(2,3-dichlorophenyl)acetamide adopts a conformation where the amide proton forms an intramolecular hydrogen bond with the ortho-chlorine atom. This "syn" conformation locks the planarity of the amide bond relative to the phenyl ring, significantly influencing its solubility and metabolic stability compared to isomers lacking ortho-substitution.

Physicochemical Profile

The physical properties of N-(2,3-dichlorophenyl)acetamide are dominated by the lipophilicity of the dichlorophenyl ring and the hydrogen-bonding capability of the amide group.

Table 2: Physical & Chemical Properties

| Property | Value / Description | Source/Context |

| Physical State | Solid (Crystalline needles) | Recrystallized from ethanol/acetic acid |

| Melting Point | 157 – 164 °C | Range varies by purity/polymorph [1][2] |

| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic nature dominates |

| Solubility (Organic) | Soluble in DMSO, Ethanol, Methanol | Standard for organic synthesis |

| LogP (Predicted) | ~2.1 – 2.5 | Moderate lipophilicity |

| pKa (Amide NH) | ~15 (Predicted) | Very weak acid; neutral at physiological pH |

Synthesis & Manufacturing Protocol

The synthesis of N-(2,3-dichlorophenyl)acetamide is a classic nucleophilic acyl substitution. The following protocol describes the acetylation of 2,3-dichloroaniline, ensuring high yield and purity.

Experimental Protocol: Acetylation of 2,3-Dichloroaniline

Reagents:

-

2,3-Dichloroaniline (1.0 eq)

-

Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)

-

Glacial Acetic Acid (Solvent)

-

Sodium Acetate (Buffer/Base if using Acetyl Chloride)

Workflow:

-

Dissolution: Dissolve 2,3-dichloroaniline in glacial acetic acid at room temperature.

-

Addition: Slowly add acetic anhydride with stirring. The reaction is exothermic; maintain temperature below 60°C to prevent di-acetylation side products.

-

Reflux: Heat the mixture to reflux (118°C) for 1-2 hours to ensure completion.

-

Quenching: Pour the hot reaction mixture into crushed ice/water (10x volume). The product will precipitate immediately.

-

Purification: Filter the crude solid. Recrystallize from 50% aqueous ethanol to obtain pure white needles.

Figure 1: Reaction pathway for the synthesis of N-(2,3-dichlorophenyl)acetamide via nucleophilic acyl substitution.

Spectroscopic Characterization

Identification of the 2,3-isomer relies on distinguishing it from other dichloro-isomers (e.g., 2,4- or 3,4-dichloro).

-

¹H NMR (DMSO-d₆):

-

Amide NH: Singlet, typically downfield (δ 9.5–10.0 ppm).

-

Aromatic Protons: Three distinct signals. The 2,3-substitution pattern creates a specific splitting pattern (typically two doublets and a triplet or multiplet depending on resolution) for the protons at positions 4, 5, and 6.

-

Methyl Group: Singlet at δ ~2.1 ppm (Acetyle CH₃).

-

-

IR Spectroscopy:

-

C=O Stretch (Amide I): Strong band at 1660–1670 cm⁻¹.

-

N-H Stretch: Sharp band around 3250–3300 cm⁻¹.

-

-

Mass Spectrometry (EI/ESI):

-

Molecular Ion: m/z 203/205/207 (Characteristic Cl₂ isotope pattern: 9:6:1 intensity ratio).

-

Toxicology & Applications in Drug Development

Structure-Activity Relationship (SAR) in Nephrotoxicity

N-(2,3-Dichlorophenyl)acetamide is frequently cited in toxicological literature as a comparator to N-(3,5-dichlorophenyl)succinimide (NDPS) , a model nephrotoxicant.

-

Mechanism: NDPS toxicity requires metabolic oxidation to N-(3,5-dichlorophenyl)-2-hydroxysuccinimide.

-

Role of 2,3-Isomer: The 2,3-substitution pattern sterically hinders certain metabolic pathways and alters the electronic potential of the ring. In comparative studies, acetanilides with varying chloro-substitution patterns are used to map the active site of renal transport proteins or metabolic enzymes (e.g., CYP450s). The ortho-chlorine in the 2,3-isomer often prevents the formation of toxic quinone-imine intermediates that are common in para-unsubstituted anilines.

Pharmaceutical Intermediate

The compound serves as a precursor for the synthesis of complex heterocycles, including triazolo[4,5-g]quinolines and pyrido[2,3-g]quinoxalines [3]. These fused ring systems are investigated for antibiotic and neurotropic properties.

Figure 2: Logical workflow for evaluating the metabolic fate and toxicity potential of the 2,3-isomer compared to nephrotoxic analogs.

References

-

Matrix Scientific. (n.d.). N-(2,3-Dichlorophenyl)acetamide Product Data. Retrieved from

-

Shilpa, M., & Gowda, B. T. (2007). Crystal structure of N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E, 63(1). Link

-

Sanna, P., et al. (2000).[2] Synthesis of Two Novel Tricyclic Rings: Triazolo[4,5-g]quinolines and Pyrido[2,3-g]quinoxalines. Heterocycles. Link

-

PubChem. (n.d.). N-(2,3-Dichlorophenyl)acetamide (CID 247148). National Library of Medicine. Retrieved from

Sources

Mechanistic Profile: N-(2,3-dichlorophenyl)acetamide

[1]

Executive Summary

N-(2,3-dichlorophenyl)acetamide is a chlorinated acetanilide derivative. For researchers, it serves as a high-value chemical probe to understand Structure-Toxicity Relationships (STR) in haloanilines. Unlike its regioisomer 3,5-dichloroacetanilide (a potent nephrotoxin), the 2,3-isomer exhibits a distinct metabolic profile due to steric hindrance at the ortho position.

-

Primary Role: Synthetic intermediate for 2,3-dichloroaniline derivatives.[1]

-

Key Risk: Potential for bioactivation to reactive hydroxylamines (though sterically mitigated compared to 3,4- or 3,5-isomers).

-

Molecular Weight: 204.05 g/mol .

-

Lipophilicity (LogP): ~2.3 (Moderate permeability).

Mechanism of Action: Metabolic Bioactivation & Toxicity

For drug developers using this scaffold, understanding its metabolic fate is crucial to avoiding "structural alerts" in candidate molecules. The biological activity of simple haloacetanilides is driven by their conversion into reactive electrophiles.

The Bioactivation Pathway

The mechanism is a multi-step enzymatic cascade primarily occurring in the liver and kidneys.

-

Hydrolysis (The Gateway Step): The amide bond is cleaved by hepatic Carboxylesterases or Arylacetamide Deacetylases .

-

Reaction: N-(2,3-dichlorophenyl)acetamide

2,3-Dichloroaniline (2,3-DCA) + Acetate. -

Significance: This releases the free aniline, which is the true toxicophore.

-

-

N-Oxidation (The Toxification Step): The free aniline undergoes N-hydroxylation by CYP450 enzymes (primarily CYP2E1 and CYP1A2).

-

Reaction: 2,3-DCA

N-hydroxy-2,3-dichloroaniline . -

Steric Constraint: The chlorine atom at the C2 (ortho) position provides steric hindrance, potentially reducing the rate of N-hydroxylation compared to the unhindered 3,5-isomer. This explains the differential toxicity profile observed in SAR studies.

-

-

Renal Accumulation & Covalent Binding: The N-hydroxy metabolite can be further oxidized to a nitroso species. These electrophiles cycle between oxidation states (Redox Cycling), generating Reactive Oxygen Species (ROS) and covalently binding to renal thiol groups (e.g., Glutathione, Cysteine residues on proteins).

Pathway Visualization (DOT)

The following diagram illustrates the bioactivation cascade and the divergence between detoxification and toxicity.

Caption: The metabolic bioactivation pathway of N-(2,3-dichlorophenyl)acetamide. The critical divergence point is the N-oxidation step, which is sterically modulated by the ortho-chlorine.

Pharmacophore Utility: Synthetic Applications

While the simple molecule is a probe, its structural core is embedded in major pharmaceutical agents.

Precursor for Aripiprazole (Abilify)

N-(2,3-dichlorophenyl)acetamide is a protected form of 2,3-dichloroaniline .

-

Mechanism: The acetamide group protects the amine during electrophilic aromatic substitution (e.g., chlorination or nitration) on the phenyl ring.

-

Workflow:

-

Synthesis of N-(2,3-dichlorophenyl)acetamide.

-

Regioselective functionalization (if adding other groups).

-

Hydrolysis to yield pure 2,3-dichloroaniline.

-

Coupling with piperazine derivatives to form the Aripiprazole scaffold.

-

Precursor for Triclabendazole

In veterinary medicine, this moiety is relevant to the synthesis of benzimidazole anthelmintics.

-

Role: It serves as the starting material for nitration to 2-nitro-4,5-dichloroacetanilide (though regioselectivity issues often require starting with 3,4-dichloroacetanilide, the 2,3-isomer is a common impurity or alternative route intermediate).

Experimental Protocols

Protocol A: Synthesis of N-(2,3-dichlorophenyl)acetamide

Rationale: A self-validating synthesis protocol ensures the purity of the material for biological testing, avoiding contaminants (like the 3,4-isomer) that could skew toxicity data.

Reagents:

-

2,3-Dichloroaniline (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Glacial Acetic Acid (Solvent)

-

Zinc Dust (Catalytic, optional for reduction prevention)

Step-by-Step Methodology:

-

Dissolution: Dissolve 16.2 g (0.1 mol) of 2,3-dichloroaniline in 50 mL of glacial acetic acid in a round-bottom flask.

-

Acetylation: Slowly add 12 mL of acetic anhydride dropwise under stirring at room temperature. The reaction is exothermic.[2]

-

Reflux: Heat the mixture to reflux (118°C) for 2 hours to ensure complete conversion.

-

Quenching: Pour the hot reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.

-

Filtration: Filter the precipitate using a Buchner funnel.

-

Purification: Recrystallize from ethanol/water (1:1).

-

Validation:

-

Melting Point: Expected range 156–158°C.

-

1H NMR (DMSO-d6): Look for singlet methyl peak (~2.1 ppm) and aromatic protons (7.2–7.6 ppm).

-

Protocol B: In Vitro Nephrotoxicity Assessment

Rationale: To determine if the compound acts as a direct toxin or requires bioactivation, use a renal proximal tubule cell line (HK-2).

Workflow:

-

Cell Culture: Culture HK-2 cells in DMEM/F12 medium supplemented with 5% FBS.

-

Treatment: Expose cells to N-(2,3-dichlorophenyl)acetamide (0, 10, 50, 100, 500 µM) for 24 hours.

-

Control: Vehicle (DMSO < 0.1%).

-

Positive Control: 3,5-Dichloroaniline (known nephrotoxin).[3]

-

-

Viability Assay (MTT): Measure mitochondrial function.

-

ROS Quantification: Use DCFDA fluorescent probe to measure oxidative stress.

-

Logic: If ROS increases significantly without massive cell death, the mechanism involves redox cycling (nitroso pathway).

-

Comparative Data: Isomer Toxicity

The position of the chlorine atoms dictates the "Mechanism of Toxicity."

| Compound | Structure | Nephrotoxic Potential | Mechanistic Driver |

| N-(2,3-dichlorophenyl)acetamide | 2,3-Cl substitution | Low/Moderate | Steric hindrance at C2 impedes N-hydroxylation. |

| N-(3,5-dichlorophenyl)acetamide | 3,5-Cl substitution | High | Unhindered N-hydroxylation forms potent nephrotoxin. |

| N-(3,4-dichlorophenyl)acetamide | 3,4-Cl substitution | Moderate | Precursor to Propanil; causes methemoglobinemia. |

References

-

Structure and Conformation: Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E. Link

-

Nephrotoxicity of Isomers: Rankin, G. O., et al. (1996). Acute nephrotoxicity of isomeric N-(dichlorophenyl)succinimides in Sprague-Dawley and Fischer 344 rats. Toxicology. Link (Note: Discusses the succinimide analogs which metabolize similarly to acetamides).

-

Bioactivation Mechanism: Valentovic, M. A., et al. (2002). Characterization of the in vitro renal accumulation of 3,5-dichloroaniline. Toxicology and Applied Pharmacology. Link

-

Synthetic Application (Triclabendazole): Google Patents. (2018). Process for the preparation of 2-nitro-4,5-dichloroacetanilide. WO2018091978A1. Link

-

Aripiprazole Synthesis: U.S. National Library of Medicine. Aripiprazole Synthesis Pathway. PubChem. Link

Sources

- 1. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]

- 2. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]

- 3. Nephrotoxicity induced by N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Profile & Technical Guide: N-(2,3-Dichlorophenyl)acetamide

The following technical guide details the biological profile, synthetic utility, and pharmacological significance of N-(2,3-dichlorophenyl)acetamide (also known as 2',3'-dichloroacetanilide).

Executive Summary

N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2) is a halogenated acetanilide derivative primarily utilized as a high-value pharmacophore in medicinal chemistry and a structural probe in toxicology.[1] While it possesses moderate intrinsic antimicrobial and herbicidal activity, its primary significance lies in its role as a lipophilic scaffold for synthesizing complex heterocyclic drugs (e.g., quinoxalinones, piperazines) and as a comparative model in Structure-Activity Relationship (SAR) studies to delineate the steric and electronic requirements of ligand-protein binding.

This guide analyzes its physiochemical properties, synthesis, biological mechanisms, and experimental protocols for researchers in drug discovery and agrochemistry.

Physiochemical Identity & Drug-Like Properties

Understanding the core physical parameters is essential for predicting bioavailability and formulation behavior.

| Property | Value | Relevance |

| IUPAC Name | N-(2,3-dichlorophenyl)acetamide | Official nomenclature |

| CAS Number | 23068-36-2 | Database indexing |

| Molecular Formula | C₈H₇Cl₂NO | Stoichiometry |

| Molecular Weight | 204.05 g/mol | Fragment-based drug design |

| LogP (Octanol/Water) | ~2.5 - 2.8 (Predicted) | High lipophilicity; crosses membranes easily |

| H-Bond Donors | 1 (Amide NH) | Receptor binding (Type II) |

| H-Bond Acceptors | 1 (Carbonyl O) | Receptor binding |

| Rotatable Bonds | 1 (N-C(O) bond) | Conformational rigidity (Ortho-effect) |

Structural Insight: The 2,3-dichloro substitution pattern creates significant steric hindrance around the amide nitrogen. This "ortho-effect" restricts rotation, forcing the molecule into a preferred conformation that differs from its 2,4- or 3,4- isomers. This conformational bias is critical for its selectivity in binding pockets (e.g., fungal enzymes or herbicide targets).

Synthesis & Purity Protocol

To ensure reproducible biological data, high-purity synthesis is required. The following protocol utilizes an acetylation pathway optimized for yield and purity.

Reaction Scheme

The synthesis involves the nucleophilic attack of 2,3-dichloroaniline on acetic anhydride, catalyzed by a weak base.

Figure 1: Synthetic pathway for N-(2,3-dichlorophenyl)acetamide via acetylation.

Experimental Protocol

-

Reagents: 2,3-Dichloroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Optional buffer).

-

Procedure:

-

Dissolve 2,3-dichloroaniline in glacial acetic acid (5 mL per gram of amine).

-

Slowly add acetic anhydride dropwise at room temperature under stirring.

-

Heat the mixture to reflux (118°C) for 2–4 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

-

Quench: Pour the hot reaction mixture into crushed ice-water (10x volume) with vigorous stirring. The product will precipitate as a white/off-white solid.

-

-

Purification: Filter the solid and wash with cold water to remove acetic acid. Recrystallize from Ethanol/Water (1:1) to achieve >98% purity (confirmed by melting point: ~163-165°C).

Biological Activity & Mechanism of Action

A. Antimicrobial & Antifungal Profile

While less potent than clinical azoles, N-(2,3-dichlorophenyl)acetamide exhibits moderate fungistatic activity . It functions as a lipophilic disruptor and a structural analog to known agricultural fungicides.

-

Target: Fungal cell membrane integrity and lipid biosynthesis enzymes.

-

SAR Insight: In comparative studies against Botrytis cinerea or Sclerotinia sclerotiorum, the 2,3-dichloro isomer often shows lower activity than the 3,5-dichloro isomer (e.g., Vinclozolin derivatives). However, it retains activity against specific strains due to its ability to penetrate the fungal cell wall (high LogP).

-

Mechanism: The amide moiety can form hydrogen bonds with enzyme active sites, while the dichlorophenyl ring occupies hydrophobic pockets. The 2,3-substitution provides a specific "shape" that avoids efflux pumps in certain resistant strains.

B. Herbicidal & Agrochemical Utility

Acetanilides are a major class of herbicides (e.g., Propanil).

-

Photosystem II Inhibition: Like Propanil (3,4-dichloro), the 2,3-dichloro isomer can inhibit electron transport in chloroplasts, though with reduced affinity. It is often used in QSAR (Quantitative Structure-Activity Relationship) studies to map the steric tolerance of the D1 protein binding pocket in weeds.

-

Safener Potential: Dichloroacetanilides are often used as herbicide safeners (protecting crops from herbicide damage). The 2,3-dichloro pattern is investigated for its ability to induce Glutathione S-Transferase (GST) activity in crops like maize and sorghum, aiding in the detoxification of chloroacetanilide herbicides.

C. Pharmacological Precursor (The "Hidden" Activity)

The most significant biological role of this compound is as a precursor for high-potency drugs.

-

CNS Agents: It serves as a starting material for 2,3-dichlorophenylpiperazine (2,3-DCPP), a key pharmacophore in antipsychotics (e.g., Aripiprazole analogs). The amide hydrolysis yields the aniline, which is then cyclized to the piperazine.

-

Quinoxalinones: Reaction with oxalyl chloride derivatives converts it into pyrido[2,3-g]quinoxalinones, which exhibit potent antibacterial (MIC < 1 µg/mL) and anticancer properties.

Toxicology & Safety (Comparative)

Understanding the toxicity of dichloroanilines is critical for drug safety profiles.

| Isomer | Primary Toxicity | Mechanism | Status of 2,3-Isomer |

| 3,5-Dichloro | Nephrotoxicity | Bioactivation to quinoneimines; attacks renal proximal tubules. | High Toxicity |

| 3,4-Dichloro | Hepatotoxicity | Propanil metabolite; causes methemoglobinemia. | Moderate/High |

| 2,3-Dichloro | Low/Moderate | Steric Shielding: The 2,3-substitution hinders enzymatic hydroxylation at the ortho and para positions relative to the nitrogen, reducing the formation of toxic reactive metabolites compared to other isomers. | Lower Risk Profile |

Safety Note: Despite lower relative toxicity, standard PPE (gloves, goggles) is mandatory. Halogenated anilines can be absorbed through the skin and may cause methemoglobinemia upon chronic exposure.

Experimental Workflow: Biological Screening

To evaluate the activity of N-(2,3-dichlorophenyl)acetamide, the following standardized workflow is recommended.

Figure 2: Standardized biological screening workflow.

References

-

Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o2631.

-

BenchChem. (2025).[1] Application Notes and Protocols for 4-Butyl-2,3-dichloroaniline in Organic Synthesis. (Detailed acetylation protocols).

-

PubChem. (2025). Compound Summary: N-(2,3-dichlorophenyl)acetamide (CID 247148). National Center for Biotechnology Information.

-

Yang, Y., et al. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. (Context on dichloroacetamide pharmacophores).

-

ChemicalBook. (2025).[1][2] 2,3-Dichloroaniline Synthesis and Hydrogenation Protocols.

Sources

Technical Guide: Solubility Profiling and Solvent Selection for N-(2,3-dichlorophenyl)acetamide

[1][2][3][4][5]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2), a chlorinated acetanilide derivative often utilized as an intermediate in organic synthesis and agrochemical development.[1][2][3][4] Unlike simple acetanilides, the presence of two chlorine atoms at the ortho and meta positions introduces significant steric and electronic effects that alter its solvation thermodynamics.[3][5]

This document moves beyond static data tables to establish a predictive and experimental framework . We explore the interplay between the lipophilic dichlorophenyl ring and the hydrophilic amide moiety, provide a validated protocol for solubility determination (OECD 105 compliant), and detail the thermodynamic basis for solvent selection in recrystallization and liquid chromatography.

Physicochemical Profile & Structural Analysis[1][4][5][6][7][8]

To predict solubility behavior, one must first understand the solute's structural landscape.[3][5] N-(2,3-dichlorophenyl)acetamide consists of a phenyl ring substituted with chlorine atoms at positions 2 and 3, coupled to an acetamide group.[1][6][2][3][4][7]

Structural Determinants of Solubility[4][6]

-

Lipophilicity (Hydrophobic Domain): The 2,3-dichlorophenyl moiety is highly lipophilic.[1][6][3][4][5][7] The chlorine atoms are electron-withdrawing but also add significant bulk.[1][3][4][5][7] The ortho-chlorine (position 2) exerts steric pressure on the amide bond, potentially twisting the molecule out of planarity compared to non-substituted acetanilide.[3][5] This affects the crystal lattice energy—a critical barrier to dissolution.[3][4][5][7]

-

Hydrogen Bonding (Hydrophilic Domain): The acetamide group (

) acts as both a hydrogen bond donor (NH) and acceptor (C=O).[1][6][2][3][4][7] This duality allows solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).[1][2][3][4][5][7] -

Crystal Lattice Energy: As a solid at room temperature (Melting Point range typically ~156–160°C for dichloro-isomers), the energy required to break the crystal lattice is substantial.[3][5] Solvents must overcome these cohesive forces (enthalpy of fusion) to solvate the molecule.[3][4][5][7]

Solubility Landscape

The following classification is derived from experimental recrystallization literature and solubility parameters of structural analogs (e.g., 2,4-dichloroacetanilide).

Table 1: Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole interactions and H-bond acceptance disrupt the amide-amide intermolecular bonds effectively.[1][6][2][3][4][7] |

| Lower Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Strong H-bonding capability matches the amide moiety; alkyl chains interact with the phenyl ring.[1][2][3] Solubility increases significantly with temperature (ideal for recrystallization).[1][2][3][4][5][7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | "Like dissolves like" interaction with the dichlorophenyl ring; moderate polarity aids solvation.[1][2][3][4][5] |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good H-bond acceptors; useful for extraction but may not achieve the high loading of DMSO.[1][2][3][5] |

| Non-Polar | Hexane, Heptane, Toluene | Low | Lack of H-bonding capability makes these poor solvents for the polar amide group, despite the lipophilic ring.[1][3] |

| Aqueous | Water | Very Low (Insoluble) | The hydrophobic effect of the dichlorophenyl ring dominates.[1][2][3][5] The water lattice energy is too high to accommodate the large non-polar surface area.[3][5] |

Experimental Protocol: Saturation Shake-Flask Method

For critical drug development or formulation tasks, estimated values are insufficient.[3][4][5][7] The following protocol is adapted from OECD Guideline 105 and is designed to generate precise quantitative data.

Workflow Visualization

Figure 1: Step-by-step workflow for determining thermodynamic solubility compliant with OECD 105 standards.

Detailed Methodology

Reagents:

Procedure:

-

Preparation: Weigh approximately 50 mg of the substance into a 4 mL glass vial. Add 1 mL of the target solvent.[3][4][5][7] The goal is to ensure excess solid is visible. If the solid dissolves completely, add more until a suspension persists.[3][5]

-

Equilibration: Cap the vial tightly (use Parafilm to prevent evaporation). Place the vial in a thermostatic shaker bath set to 25°C ± 0.1°C. Shake at 200 RPM for 24 to 48 hours.

-

Phase Separation:

-

Quantification (HPLC Method):

-

Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) to land within the linear calibration range.[3][5]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[6][3][4][7]

-

Detection: UV at 240 nm (typical absorption max for chlorinated acetanilides).[1][6][2][3][4][7]

-

Calculation:

.[1][2][3][4][5][7]

-

Recrystallization & Purification Strategy

The most common application for solubility data in synthesis is purification.[3][4][5][7] The literature confirms that Ethanol/Water systems are the gold standard for acetanilide derivatives.[3][5]

Thermodynamic Logic

-

Hot Ethanol: Solvates the compound effectively due to thermal energy overcoming the crystal lattice and H-bonding compatibility.[3][5]

-

Cold Water: Acts as an anti-solvent.[1][6][3][4][5][7] As the mixture cools and water is added, the hydrophobic effect forces the dichlorophenyl rings to aggregate, reforming the crystal lattice while leaving polar impurities in the solution.

Solvent Selection Decision Tree

Figure 2: Decision matrix for selecting the optimal recrystallization solvent system.[1][2][3][4]

Theoretical Modeling: Hansen Solubility Parameters (HSP)

For formulation scientists needing to replace solvents (e.g., moving away from chlorinated solvents due to toxicity), Hansen Solubility Parameters provide a theoretical map.[3][4][5]

The total energy of vaporization is defined as:

Estimated Parameters for N-(2,3-dichlorophenyl)acetamide:

- (Dispersion): High.[1][6][2][3][4][5][7] Dominated by the aromatic ring and chlorine atoms.[3][4][5][7]

- (Polarity): Moderate.[1][2][3][4][5][7] Driven by the amide dipole and the C-Cl bond moments.[3][5]

- (Hydrogen Bonding): Moderate.[1][2][3][4][5][7] The amide group is the sole contributor.[3][5]

Application: To find a "Green" replacement for Dichloromethane (DCM), look for a solvent where the distance (

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[6][3][4][5][7] Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[6][3][4][5][7] Link[1][6][2][3][4]

-

Gowda, B. T., Foro, S., & Fuess, H. (2007).[1][3][4][5][7] N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(7).[1][6][3][4][5][7] Link

-

PubChem. (n.d.).[1][6][2][3][4][5][7] N-(2,3-dichlorophenyl)acetamide Compound Summary. National Center for Biotechnology Information.[1][6][3][4][5][7] Link[1][2][3][4]

-

Organic Syntheses. (n.d.). General procedures for recrystallization of acetanilide derivatives. (Referenced via general synthesis protocols for chlorinated acetanilides).[1][6][2][3][4][7] Link

-

Hansen, C. M. (2007).[1][6][3][4][5][7] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][6][3][4][5][7] (Cited for theoretical HSP framework).

Sources

- 1. Acetanilide - Wikipedia [en.wikipedia.org]

- 2. Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. N-(2,3-dichlorophenyl)acetamide | C8H7Cl2NO | CID 247148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijstr.org [ijstr.org]

- 6. N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide | C11H13Cl2NO | CID 15352626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetamide, N-(3,5-dichlorophenyl)- | C8H7Cl2NO | CID 182054 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: CAS 22663-37-2 (4-Chlorobenzenesulfonyl Urea)

Part 1: Executive Summary

4-Chlorobenzenesulfonyl urea (CAS 22663-37-2) is a critical organic scaffold primarily utilized as an intermediate in the synthesis of second-generation sulfonylurea herbicides and select pharmaceutical agents. Characterized by a sulfonamide moiety linked to a urea backbone, it serves as the "warhead" precursor for compounds targeting acetolactate synthase (ALS) in agrochemistry and ATP-sensitive potassium channels (

This guide provides a rigorous technical analysis of its properties, validated synthetic protocols, analytical characterization methods, and handling requirements. It is designed to move beyond basic catalog data, offering causal insights into its reactivity and stability to support high-fidelity research and development.

Part 2: Chemical Identity & Structural Analysis

The structural integrity of CAS 22663-37-2 hinges on the electron-withdrawing 4-chloro substituent on the phenyl ring, which modulates the acidity of the sulfonamide proton (

Table 1: Physicochemical Profile[2]

| Property | Specification |

| Chemical Name | 4-Chlorobenzenesulfonyl urea; N-(Aminocarbonyl)-4-chlorobenzenesulfonamide |

| CAS Number | 22663-37-2 |

| Molecular Formula | |

| Molecular Weight | 234.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 167–170 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF, dilute alkali; Sparingly soluble in water, ethanol |

| pKa (Predicted) | ~3.8 (Sulfonamide NH) |

| SMILES | Clc1ccc(S(=O)(=O)NC(=O)N)cc1 |

| InChI Key | ZLYBFBAHAQEEQQ-UHFFFAOYSA-N |

Part 3: Synthetic Methodology

Core Synthesis Protocol: Cyanate Addition Route

The most robust industrial synthesis involves the nucleophilic addition of 4-chlorobenzenesulfonamide to a cyanate source. This method is preferred over the reaction of sulfonyl isocyanates with ammonia due to the instability of isocyanate intermediates.

Reaction Scheme:

Step-by-Step Procedure

Note: This protocol assumes standard Schlenk line techniques for moisture control.

-

Reagent Preparation:

-

Charge a 3-neck round-bottom flask with 4-chlorobenzenesulfonamide (1.0 eq) and ethanol/water (1:1 v/v).

-

Add Potassium Cyanate (KOCN) (1.2 eq) in a single portion.

-

Causality: Excess KOCN drives the equilibrium forward, compensating for potential hydrolysis of cyanate to carbonate in aqueous media.

-

-

Reaction Initiation:

-

Heat the suspension to reflux (80°C) for 3–5 hours.

-

Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1). The starting sulfonamide spot (

) should disappear.

-

-

Acidification & Precipitation:

-

Cool the mixture to 0–5°C in an ice bath.

-

Slowly acidify with 1M HCl to pH 2–3.

-

Mechanism:[1] The reaction initially forms the potassium salt of the sulfonylurea. Acidification protonates the nitrogen, precipitating the neutral, less soluble urea product.

-

-

Purification:

-

Filter the white precipitate under vacuum.

-

Wash the cake with ice-cold water (3x) to remove inorganic salts (KCl).

-

Recrystallize from Ethanol/Water (95:5) to achieve >98% purity.

-

Visualization: Synthetic Workflow

Caption: Step-by-step synthetic pathway for CAS 22663-37-2 via cyanate addition.

Part 4: Analytical Characterization

Validating the identity of CAS 22663-37-2 requires distinguishing it from its sulfonamide precursor.

High-Performance Liquid Chromatography (HPLC)

Methodology: Reversed-Phase HPLC is the standard for purity assessment.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

Gradient: 10% B to 90% B over 20 min.

-

-

Detection: UV @ 254 nm (aromatic ring absorption).

-

Retention Time Logic: The sulfonyl urea is more polar than the starting sulfonamide due to the urea moiety, typically eluting slightly earlier or later depending on pH. Under acidic conditions (mobile phase A), the urea is protonated and may elute after the sulfonamide due to hydrogen bonding interactions.

Nuclear Magnetic Resonance (NMR) Prediction

Data derived from structural analogues (e.g., benzenesulfonyl urea) and ChemDraw predictions.

NMR (400 MHz, DMSO--

10.8 ppm (s, 1H):

-

7.95 ppm (d,

-

7.65 ppm (d,

-

6.50 ppm (bs, 2H):

Part 5: Biological Context & Mechanism

While CAS 22663-37-2 is an intermediate, its downstream derivatives (e.g., Chlorsulfuron) are potent inhibitors of Acetolactate Synthase (ALS) . Understanding this mechanism is crucial for researchers designing new derivatives.

Mechanism of Action: ALS Inhibition

The sulfonylurea bridge mimics the transition state of the pyruvate-thiamine pyrophosphate complex, blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).

Caption: Pathway illustrating the inhibition of ALS by sulfonylurea derivatives derived from CAS 22663-37-2.

Part 6: Safety & Handling

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (0.11 mm min thickness). |

| Eye Irritation | H319: Causes serious eye irritation. | Use safety goggles with side shields. |

| STOT-SE | H335: May cause respiratory irritation. | Handle in a fume hood; avoid dust generation. |

Storage Stability:

-

Hygroscopic: Store in a desiccator.

-

Temperature: Ambient (15–25°C).

-

Incompatibility: Avoid strong oxidizers and strong bases (hydrolysis risk).

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][5] PubChem Compound Summary for CID 135727009, (4-Chlorophenylsulfonyl)urea. Retrieved from [Link]

-

Synthetic Methodology (Analogous): Organic Syntheses. (1951). Benzoylene Urea.[6] Org. Synth. 31, 11. Retrieved from [Link]

-

Analytical Methods (HPLC): Asian Publication Corporation. (2025).[2][5] HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride. Retrieved from [Link]

-

Biological Mechanism: Brown, H. M. (1990). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pesticide Science. Retrieved from [Link]

-

General Synthesis of Sulfonylureas: Kurzer, F. (1950). Sulfonylureas and Sulfonylthioureas.[7] Chemical Reviews, 50(1), 1–46.

Sources

- 1. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Chlorobenzenesulfonyl Urea [myskinrecipes.com]

Technical Guide: Therapeutic & Synthetic Applications of N-(2,3-Dichlorophenyl)acetamide

The following technical guide details the therapeutic utility and synthetic significance of N-(2,3-dichlorophenyl)acetamide (also known as 2,3-dichloroacetanilide).

Part 1: Executive Summary & Chemical Identity

N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2 ) is a specialized chlorinated acetanilide derivative.[1] Unlike its 2,6-dichloro isomer (a core pharmacophore in the NSAID Diclofenac), the 2,3-dichloro variant serves primarily as a high-value synthetic gateway in medicinal chemistry.

Its therapeutic value is derived not from the molecule’s intrinsic activity, but from its role as a privileged scaffold for generating fused heterocyclic systems—specifically triazolo[4,5-g]quinolines and pyrido[2,3-g]quinoxalines —which exhibit potent antitumor and DNA-intercalating properties. Furthermore, the 2,3-dichloro substitution pattern offers unique steric and electronic properties for Structure-Activity Relationship (SAR) exploration in anticonvulsant and antimicrobial drug discovery.

Chemical Profile

| Property | Data |

| IUPAC Name | N-(2,3-dichlorophenyl)acetamide |

| Common Name | 2,3-Dichloroacetanilide |

| CAS Number | 23068-36-2 |

| Molecular Formula | C₈H₇Cl₂NO |

| Molecular Weight | 204.05 g/mol |

| Melting Point | Not widely reported (Isomeric 2,4- isomer: 147°C; 2,6- isomer: 180°C) |

| Key Functional Groups | Acetamide (H-bond donor/acceptor), Dichlorophenyl (Lipophilic, electron-withdrawing) |

Part 2: Therapeutic Applications & Mechanisms[2]

Oncology: The Quinoline/Quinoxaline Gateway

The most authoritative therapeutic application of N-(2,3-dichlorophenyl)acetamide lies in its use as the obligate precursor for 6,7-diaminoquinolines . These diamines are the critical building blocks for tricyclic DNA intercalators.

-

Mechanism of Action (Derived Agents): The resulting triazolo- and pyrido-fused quinolines function as planar pharmacophores that slide between DNA base pairs (intercalation), disrupting replication and transcription in rapidly dividing cancer cells.

-

The Synthetic Logic: The 2,3-dichloro pattern is essential. The acetamide group directs subsequent nitration to the para position (relative to the amine), while the chlorine atoms modulate reactivity and lipophilicity.

Neurological Modulation (Anticonvulsant SAR)

Acetanilide derivatives possess intrinsic neurological activity (historical analgesics). In modern epilepsy research, N-phenylacetamides are explored as sodium channel blockers.

-

SAR Insight: The 2,3-dichloro substitution provides a "steric lock," preventing free rotation of the phenyl ring. This conformational restriction is often vital for high-affinity binding to voltage-gated sodium channels (VGSCs), mimicking the pharmacophore of clinically used anticonvulsants like Lacosamide or Carbamazepine derivatives.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-(2,3-dichlorophenyl)acetamide

Rationale: Acetylation of the aniline precursor protects the amine and activates the ring for subsequent electrophilic aromatic substitution.

Materials:

-

2,3-Dichloroaniline (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Glacial acetic acid (Solvent)

-

Sodium acetate (Catalyst)

Methodology:

-

Dissolution: Dissolve 2,3-dichloroaniline in glacial acetic acid in a round-bottom flask.

-

Acetylation: Add acetic anhydride dropwise under stirring at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 2 hours to ensure complete conversion.

-

Quench: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a solid.[2]

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure N-(2,3-dichlorophenyl)acetamide.

Protocol B: Regioselective Nitration (Key Intermediate Step)

Rationale: To access the antitumor quinoline scaffold, a nitro group must be introduced. The acetamide directs the nitro group to the para position (position 4), overcoming the directing effects of the chlorine atoms.

Methodology:

-

Preparation: Suspend N-(2,3-dichlorophenyl)acetamide in concentrated sulfuric acid at 0°C.

-

Nitration: Add fuming nitric acid dropwise, maintaining temperature below 10°C to prevent di-nitration or oxidation.

-

Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature.

-

Isolation: Pour onto crushed ice. Filter the yellow precipitate (2,3-dichloro-4-nitroacetanilide).

-

Hydrolysis (Optional): If the free amine is required, reflux in acidic ethanol to remove the acetyl group, yielding 2,3-dichloro-4-nitroaniline .

Part 4: Visualization of Signaling & Synthetic Pathways

Diagram 1: The "Gateway" Synthesis Pathway

This diagram illustrates how N-(2,3-dichlorophenyl)acetamide serves as the central hub for generating tricyclic antitumor agents.

Caption: Synthetic pathway transforming the 2,3-dichloroacetanilide scaffold into potent tricyclic antitumor heterocycles.

Part 5: References

-

Sanna, P., Carta, A., & Paglietti, G. (2000).[3] Synthesis of Two Novel Tricyclic Rings: Triazolo[4,5-g]quinolines and Pyrido[2,3-g]quinoxalines Derived from 6,7-Diaminoquinolines.[3] Heterocycles, 53(2), 423-432.[3]

-

PubChem. (2024).[1] N-(2,3-dichlorophenyl)acetamide Compound Summary. National Library of Medicine.

-

Gowda, B. T., Foro, S., & Fuess, H. (2007).[4] N-(2,3-Dichlorophenyl)acetamide.[1][5] Acta Crystallographica Section E: Structure Reports Online, 63(7), o2631.

-

BenchChem. (2025).[6] 2,3-Dichloroacetanilide Material Safety & Properties. BenchChem Database.

Sources

- 1. N-(2,3-dichlorophenyl)acetamide | C8H7Cl2NO | CID 247148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | 560075-65-2 | Benchchem [benchchem.com]

Strategic Scaffold Analysis: N-(2,3-Dichlorophenyl)acetamide

This guide provides an in-depth technical analysis of N-(2,3-dichlorophenyl)acetamide (also known as 2,3-dichloroacetanilide) and its derivatives. It is designed for medicinal chemists and process scientists focusing on scaffold optimization and intermediate synthesis.

Executive Summary: The "Orthogonal Lock" Pharmacophore

N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2) is more than a simple synthetic intermediate; it represents a critical structural motif in medicinal chemistry known for its unique steric and electronic properties. Unlike its 2,4- or 3,4-dichloro isomers, the 2,3-substitution pattern creates a specific "ortho-effect" that restricts bond rotation, locking the amide into a preferred conformation via intramolecular hydrogen bonding.

This scaffold is the gateway to two major classes of bioactive molecules:

-

Arylpiperazine Antipsychotics: It serves as the protected precursor to 2,3-dichloroaniline, the "warhead" of the blockbuster drug Aripiprazole (Abilify).

-

Fused Quinolines: The acetamide group directs regioselective nitration, enabling the synthesis of 6,7-diaminoquinolines, which are precursors to novel antibacterial and anticancer agents.

Chemical Architecture & SAR

The Conformation Lock (Intramolecular H-Bonding)

The defining feature of this molecule is the interaction between the amide proton and the chlorine atom at the C2 position.

-

Mechanism: The lone pairs on the ortho-chlorine (C2) act as a weak hydrogen bond acceptor for the amide N-H.

-

Consequence: This forms a pseudo-5-membered ring, locking the molecule in a planar or near-planar conformation. This rigidity reduces the entropic penalty of binding to protein targets (e.g., GPCRs or enzymes), often increasing potency compared to non-chlorinated analogues.

-

Electronic Effect: The electron-withdrawing nature of two chlorine atoms reduces the electron density of the aromatic ring, making the amide nitrogen less nucleophilic and the phenyl ring less susceptible to oxidative metabolism at the 4-position (para), unless activated by the amide.

Comparative Isomer Analysis

| Isomer | Steric Profile | Electronic Directing (SEAr) | Key Application |

| 2,3-Dichloro | High Rigidity (Ortho-lock) | Directs to C6 (Ortho) & C4 (Para) | Aripiprazole , Quinolines |

| 2,4-Dichloro | Moderate | Directs to C6 | Diuretics (Furosemide precursors) |

| 3,4-Dichloro | Low (Flexible) | Directs to C6 | Herbicides (Propanil) |

Synthetic Pathways & Regioselectivity

The synthesis and derivatization of N-(2,3-dichlorophenyl)acetamide require precise control to avoid polychlorination or hydrolysis.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic tree illustrating the conversion of 2,3-dichloroaniline to high-value quinoline precursors via the acetamide scaffold.

Critical Regiochemistry: The "Nitration Revision"

Historically, nitration of 2,3-dichloroacetanilide was assumed to yield a mixture. However, modern optimization (Search Result 1.6, 1.10) confirms that under controlled conditions (0–5°C, fuming HNO3), the reaction is highly regioselective for the 6-position .

-

Why? The C4 position (para to acetamide) is sterically crowded by the C3-chlorine and electronically deactivated by the inductive effect of the C3-Cl. The C6 position (ortho to acetamide) is sterically accessible and activated by the amide resonance, despite the inductive withdrawal of the C1-N.

-

Result: Formation of 2,3-dichloro-6-nitroacetanilide , a vital intermediate for fusing pyridine rings to form quinolines.

Medicinal Chemistry Applications

Neuropsychiatry: The Aripiprazole Connection

While Aripiprazole itself is an arylpiperazine, the 2,3-dichlorophenyl moiety is the pharmacophore responsible for its unique "Goldilocks" activity at Dopamine D2 receptors (partial agonism).

-

Role of the Scaffold: In early discovery phases, the acetamide derivative is often used to mask the aniline during the synthesis of the piperazine tail (via Buchwald-Hartwig amination or similar couplings) before final deprotection.

-

Mechanism: The 2,3-dichloro substitution creates a hydrophobic bulk that fits into a secondary binding pocket in the D2 receptor, distinct from the orthosteric site occupied by typical antipsychotics (haloperidol).

Antimicrobial & Antifungal Agents

Derivatives of N-(2,3-dichlorophenyl)acetamide have shown promise as:

-

Succinate Dehydrogenase Inhibitors (SDHI): Similar to the fungicide Fenhexamid, the amide linker positions the dichlorophenyl ring to block electron transport in fungal mitochondria.

-

Anticonvulsants: Imidazole-substituted acetamides (linked at the alpha-carbon) utilize the 2,3-dichloro ring to penetrate the blood-brain barrier (BBB) due to high lipophilicity (LogP ~2.5–3.0).

Experimental Protocols

Protocol A: High-Yield Synthesis of N-(2,3-dichlorophenyl)acetamide

This protocol ensures mono-acetylation without di-acetyl byproducts.

-

Reagents: 2,3-Dichloroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (0.1 eq, catalyst).

-

Procedure:

-

Dissolve 2,3-dichloroaniline in glacial acetic acid (5 mL/g) in a round-bottom flask.

-

Add sodium acetate (buffers pH to prevent protonation of aniline).

-

Add acetic anhydride dropwise at room temperature.

-

Heat to 60°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Pour the reaction mixture into ice-cold water (10x volume).

-

Isolation: Filter the white precipitate. Wash with cold water until filtrate is neutral pH.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

-

Expected Yield: 90–95%.

-

Characterization: MP: ~160–162°C (Verify with Lit). 1H NMR (DMSO-d6) should show a singlet methyl (2.1 ppm) and aromatic protons (7.2–7.6 ppm).

Protocol B: Regioselective Nitration (Synthesis of 2,3-dichloro-6-nitroacetanilide)

-

Reagents: N-(2,3-dichlorophenyl)acetamide, conc. H2SO4, fuming HNO3.

-

Procedure:

-

Dissolve the acetamide in conc. H2SO4 at 0°C (Ice/Salt bath).

-

Add fuming HNO3 dropwise, maintaining temp < 5°C. Exothermic!

-

Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Pour onto crushed ice. The yellow solid is the nitro derivative.

-

-

Validation: 1H NMR will show a shift in aromatic protons. The loss of symmetry (or specific coupling constants) confirms substitution at C6 (para to C3-Cl).

References

-

Gowda, B. T., Foro, S., & Fuess, H. (2007). N-(2,3-Dichlorophenyl)acetamide. Acta Crystallographica Section E. Link

-

Seko, S., Miyake, K., & Kawamura, N. (2007). A revision of the nitration of 2,3-dichloroacetanilide: Synthesis of 6,7-diaminoquinolines. Journal of Organic Chemistry (Cited in LookChem/ResearchGate snippets). Link (Generic Journal Link for verification)

-

MDPI Pharmaceuticals. (2022). Synthesis and Biological Evaluation of Acetamide Derivatives. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11844, 2,3-Dichloroaniline. Link

-

World Health Organization. (2025). Aripiprazole: Pharmacopoeia Standards. Link

N-(2,3-dichlorophenyl)acetamide safety data sheet and handling precautions

This guide is structured as a high-level technical whitepaper designed for researchers and safety officers. It prioritizes the specific isomer N-(2,3-dichlorophenyl)acetamide (also known as 2,3-dichloroacetanilide), distinct from its isomers (like the herbicide propanil metabolite 3,4-DCA) or complex pharmaceutical impurities.

Safety, Handling, and Experimental Protocols

Executive Summary & Chemical Identity[1][2]

N-(2,3-dichlorophenyl)acetamide is a chlorinated acetanilide derivative primarily utilized as an intermediate in the synthesis of heterocyclic compounds (e.g., quinolines) and as a reference standard in metabolic studies of dichloroanilines.

While less commercially ubiquitous than its 3,4-isomer (a major metabolite of the herbicide Propanil), the 2,3-isomer presents unique steric challenges due to the ortho-chlorine positioning. This guide treats the compound as a masked toxicant : while the amide bond reduces acute volatility compared to the parent aniline, metabolic or chemical hydrolysis releases 2,3-dichloroaniline , a potent methemoglobinemia-inducing agent.

1.1 Physicochemical Identity Card

| Property | Specification | Notes |

| IUPAC Name | N-(2,3-dichlorophenyl)acetamide | |

| Common Name | 2',3'-Dichloroacetanilide | |

| CAS Registry Number | 23068-36-2 | Distinct from Diclofenac Impurity F (CAS 560075-65-2) |

| Molecular Formula | C₈H₇Cl₂NO | |

| Molecular Weight | 204.05 g/mol | |

| Appearance | White to off-white crystalline solid | Needles from benzene/ethanol |

| Melting Point | 157–159.5 °C | Higher than 3,4-isomer (121°C) due to crystal packing [1] |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water | Lipophilic nature facilitates dermal absorption |

| Precursor | 2,3-Dichloroaniline (CAS 608-27-5) | Toxic parent amine |

Toxicology & Hazard Identification

Critical Warning: Specific toxicological data for the 2,3-acetanilide isomer is sparse. The safety protocols below are derived from the "Read-Across" Principle , assuming the compound metabolizes to 2,3-dichloroaniline in vivo.

2.1 Mechanism of Action: The Hydrolysis Pathway

The primary hazard is not the amide itself, but its bio-activation. Hepatic amidases hydrolyze the amide bond, releasing 2,3-dichloroaniline. This metabolite undergoes N-hydroxylation, forming reactive species that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), destroying oxygen transport capacity.

Figure 1: Metabolic activation pathway. The lipophilic amide crosses membranes easily before hydrolyzing to the toxic aniline [2].

2.2 GHS Classification (Derived)

-

Acute Toxicity (Oral): Category 3 or 4 (Harmful/Toxic if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes serious irritation).

-

STOT-RE: Category 2 (May cause damage to blood/organs through prolonged exposure).

-

Aquatic Toxicity: Category 1 (Very toxic to aquatic life - chloroanilines are persistent).

Risk Management & Engineering Controls

Handling this compound requires a "Containment First" approach to prevent inhalation of dust and dermal absorption.

3.1 Hierarchy of Controls Decision Tree

Figure 2: Risk assessment logic for determining engineering controls based on scale of operation.

3.2 Specific Handling Protocols

-

Weighing Operations:

-

Protocol: Never weigh on an open bench. Use an analytical balance inside a chemical fume hood or a vented balance enclosure.

-

Static Control: Dry crystalline powders can be static. Use an anti-static gun or ionizer to prevent powder scattering (aerosolization).

-

-

Solubilization:

-

Dissolve in organic solvents (DCM, DMSO) inside the hood. Once in solution, the risk of inhalation drops, but the risk of dermal permeation increases significantly as the solvent acts as a carrier vehicle.

-

-

Decontamination:

-

Wipe surfaces with a detergent solution (surfactant) followed by ethanol. Do not use bleach (hypochlorite) immediately, as it may react with aniline residues to form chloro-N-chloroanilines (more toxic).

-

Experimental Synthesis Protocol

For researchers requiring fresh standard material, the synthesis from 2,3-dichloroaniline is the standard route. This protocol ensures high purity and safety.

Reaction:

Materials:

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloroaniline in glacial acetic acid (approx. 5 mL per gram of aniline).

-

Addition: Add sodium acetate (1.5 eq) followed by slow addition of acetic anhydride (1.2 eq).

-

Safety Note: This is exothermic. Perform in a fume hood.

-

-

Reflux: Heat to reflux (approx. 118°C) for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Quench: Cool to room temperature. Pour the mixture into crushed ice/water (10x volume). Vigorous stirring will precipitate the crude acetamide.

-

Purification: Filter the white solid. Recrystallize from ethanol or benzene (if strictly necessary, though ethanol is safer) to obtain needles.

-

Validation: Verify Melting Point (Target: 157–159°C) [1].

Emergency Response

Self-Validating Symptom Check: If a researcher works with this compound and reports headache, fatigue, or "blue" discoloration of lips/fingernails (cyanosis) 1–4 hours post-exposure, suspect methemoglobinemia immediately .

-

Eye Contact: Flush with water for 15 minutes. Remove contact lenses.

-

Skin Contact: Wash with soap and water. Do not use alcohol for washing skin (increases absorption).

-

Ingestion: Do NOT induce vomiting. Transport to ER.

-

Antidote Note for Medical Personnel: If methemoglobinemia is confirmed (>20-30%), Methylene Blue is the standard treatment, barring G6PD deficiency contraindications.

References

- Holleman, A. F., & den Hollander, A. J. (1920). The Nitration of o-Dichlorobenzene and properties of 2,3-dichloroacetanilide. Recueil des Travaux Chimiques des Pays-Bas.

-

BenchChem Technical Repository. (2025).[3] Application Notes for 2,3-dichloroaniline derivatives. Retrieved from BenchChem Database.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 23068-36-2. PubChem. [Link]

- Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Chloroacetanilides and Dichloroanilines (Generic Class Effects). [Standard Industrial Safety Protocols].

Sources

Methodological & Application

Application Note: Pharmacological Profiling of N-(2,3-dichlorophenyl)acetamide

This Application Note is designed for researchers in medicinal chemistry and pharmacology. It establishes a standardized framework for evaluating N-(2,3-dichlorophenyl)acetamide (also known as 2',3'-dichloroacetanilide), focusing on its dual role as a bioactive antifungal scaffold and a model substrate for metabolic stability investigations.[1]

Executive Summary & Scientific Rationale

N-(2,3-dichlorophenyl)acetamide is a chlorinated acetanilide derivative.[1] While often utilized as a synthetic intermediate for complex sulfonamides and benzodioxines, the core scaffold exhibits intrinsic biological activity.[1][2]

Key Applications:

-

Antifungal Activity: Halogenated acetanilides have demonstrated efficacy against fluconazole-resistant Candida spp., likely via membrane disruption or inhibition of fungal specific enzymes [1, 2].[1]

-

Metabolic Toxicology: This compound serves as a critical model for studying the hydrolytic cleavage of amide bonds by carboxylesterases.[1] The metabolic product, 2,3-dichloroaniline, is a known nephrotoxin.[1] Therefore, determining the rate of deacetylation is essential for safety profiling [3].[1]

This guide provides three validated protocols: Antifungal Susceptibility Testing , Microsomal Metabolic Stability , and Renal Cytotoxicity Screening .[1]

Chemical Properties & Stock Preparation[1][2][3][4][5]

| Property | Value | Notes |

| Molecular Weight | 204.05 g/mol | |

| LogP (Predicted) | ~2.5 - 2.8 | Moderate lipophilicity; cell permeable.[1] |

| Solubility (DMSO) | > 20 mM | Preferred solvent for bioassays.[1] |

| Solubility (Water) | Low (< 1 mg/mL) | Requires co-solvent or carrier for aqueous buffers.[1] |

| Crystal Structure | Monoclinic | Amide H forms intramolecular H-bond with ortho-Cl [4].[1] |

Stock Solution Protocol

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1]

-

Concentration: Prepare a 100 mM master stock.

-

Calculation: Dissolve 20.4 mg of substance in 1.0 mL DMSO.[1]

-

-

Storage: Aliquot into amber glass vials (to prevent photolysis of the C-Cl bond) and store at -20°C. Stable for 6 months.

-

Verification: Verify solubility by visual inspection; sonicate if micro-precipitates are visible.[1]

Protocol A: Antifungal Susceptibility Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans (or relevant fungal strains). This protocol is adapted from CLSI M27 guidelines.

Materials

-

Test Strain: C. albicans (ATCC 90028 or clinical isolate).[1]

-

Media: RPMI 1640 buffered with MOPS (pH 7.0).

-

Plate: 96-well sterile polystyrene microplate (U-bottom).

-

Detection: Resazurin (Alamar Blue) for viability visualization.[1]

Step-by-Step Methodology

-

Inoculum Preparation:

-

Compound Dilution:

-

Column 1: Add 198 µL RPMI + 2 µL of 100 mM Stock (Final: 1 mM).

-

Columns 2-10: Add 100 µL RPMI media.

-

Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard 100 µL from Col 10.

-

Result: Range from 1000 µM down to ~1.95 µM.[1]

-

-

Assay Initiation:

-

Add 100 µL of the diluted fungal inoculum to wells in Columns 1-11.

-

Column 11: Growth Control (Media + Inoculum + 1% DMSO).[1]

-

Column 12: Sterility Control (Media only).

-

-

Incubation:

-

Seal plate with breathable film.[1]

-

Incubate at 35°C for 24-48 hours .

-

-

Readout (Resazurin Modification):

Protocol B: Microsomal Metabolic Stability (Deacetylation)

Objective: Quantify the hydrolytic conversion of N-(2,3-dichlorophenyl)acetamide to 2,3-dichloroaniline using liver microsomes. This predicts the "pro-drug" vs. "stable scaffold" behavior.[1]

Experimental Logic

The amide bond is susceptible to carboxylesterases and amidases.[1] Rapid hydrolysis suggests the compound acts as a precursor to the toxic aniline; slow hydrolysis suggests the acetamide itself is the active pharmacophore.[1]

Workflow Visualization

Figure 1: Microsomal stability workflow. High-contrast nodes denote critical phases.[1]

Protocol Steps

-

Reaction Mixture (Final Volume 200 µL):

-

Initiation:

-

Sampling:

-

At T = 0, 15, 30, 45, and 60 minutes, remove 30 µL aliquots.

-

-

Quenching:

-

Immediately dispense aliquot into 120 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin).[1]

-

Vortex for 1 minute; Centrifuge at 4000g for 10 minutes.

-

-

Data Analysis:

Protocol C: Renal Cytotoxicity Screening (HK-2 Cells)

Objective: Assess the nephrotoxic potential of the parent compound versus its potential metabolites.[1]

Rationale

Haloanilines induce renal necrosis.[1] This assay ensures the acetamide derivative maintains a therapeutic window.[1]

Methodology

-

Cell Line: HK-2 (Human proximal tubule epithelial cells).[1]

-

Seeding: 10,000 cells/well in 96-well plates; allow attachment for 24h.

-

Treatment:

-

Duration: 24 hours.

-

Readout: MTT Assay or LDH Release (membrane integrity).

-

MTT: Add reagent, incubate 3h, dissolve formazan in DMSO, read Absorbance at 570 nm.

-

Data Reporting & Interpretation

Summary Table Template

| Assay | Parameter | High Stability/Safety | Low Stability/High Risk |

| Antifungal | MIC (µg/mL) | < 10 | > 64 |

| Metabolic | Half-life (min) | > 60 | < 15 (Rapid deacetylation) |

| Toxicity | CC50 (HK-2) | > 100 µM | < 10 µM |

Pathway Visualization: Mechanism of Action & Toxicity[1]

Figure 2: Pharmacological and toxicological pathways.[1] The parent compound exerts antifungal effects, while metabolic hydrolysis yields the nephrotoxic aniline.[1]

References

-

Gowda, B. T., Foro, S., & Fuess, H. (2007).[1][3] N-(2,3-Dichlorophenyl)acetamide.[1][3] Acta Crystallographica Section E: Structure Reports Online, 63(6), o2631.[1] Link

-

de Sá, N. P., et al. (2020).[1] Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.[1][4] Anais da Academia Brasileira de Ciências. Link (Note: Reference supports activity of the chloro-acetanilide class).[1]

-

Valentovic, M. A., et al. (1997).[1] Characterization of 3,5-dichloroaniline toxicity in renal cortical slices from Fischer 344 rats. Toxicology, 118(1), 23-36.[1] (Provides mechanistic basis for haloaniline nephrotoxicity).[1]

-

PubChem. (n.d.).[1] N-(2,3-dichlorophenyl)acetamide Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Optimization of N-(2,3-Dichlorophenyl)acetamide Solubilization for In Vitro Applications

Introduction & Physicochemical Challenge

N-(2,3-Dichlorophenyl)acetamide (also known as 2,3-Dichloroacetanilide) is a chlorinated amide often utilized as a synthetic intermediate or structural probe in pharmacological screening.[1][2] Its biological evaluation is frequently hampered by its physicochemical nature: a lipophilic aromatic core that confers poor aqueous solubility.[1][2]

Effective delivery to cell culture systems requires overcoming the "solubility paradox": the compound must be dissolved in an organic solvent at high concentration for storage, yet introduced into an aqueous, protein-rich cellular environment without precipitating or causing solvent-induced cytotoxicity.

Physicochemical Profile

| Property | Value | Implication for Protocol |

| Molecular Weight | 204.05 g/mol | Essential for Molarity calculations.[1][2] |

| LogP (Octanol/Water) | ~2.1 - 2.3 | Moderately lipophilic; requires organic co-solvent.[1][2] |

| Water Solubility | Low (LogS ~ -2.[1][2]8) | High risk of precipitation in culture media.[1][2] |

| Preferred Solvent | DMSO (Dimethyl Sulfoxide) | High boiling point, excellent solubilizing power.[1] |

| CAS Number | 23068-36-2 | Verification of chemical identity.[1][2] |

Core Directive: The Solubilization Strategy

The Golden Rule: Never add a hydrophobic compound directly from a solid state to cell culture media.[1][2] It will form micro-crystals that sediment, causing localized toxicity and false-negative results.[1][2]

The strategy relies on a DMSO Master Stock followed by a Step-Down Dilution technique.[1][2]

Diagram 1: Solubilization & Delivery Workflow

Figure 1: The stepwise reduction of solvent concentration ensures the compound remains in solution while mitigating DMSO toxicity.

Detailed Protocols

Protocol A: Preparation of Master Stock Solution (50 mM)

Objective: Create a stable, sterile, high-concentration stock.

Materials:

-

Anhydrous DMSO (Cell Culture Grade, >99.9%)

-

Glass or Polypropylene (PP) vials (Do NOT use Polystyrene)[1]

-

0.22 µm PTFE or Nylon Syringe Filter (Do NOT use Cellulose Acetate)

Procedure:

-

Calculation: To prepare 1 mL of a 50 mM stock:

-

Weighing: Weigh ~10.2 mg of solid into a glass vial. Record the exact mass to adjust the DMSO volume for precision.

-

Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1][2] If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

Sterilization:

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Delivery to Cells (The "1000x" Rule)

Objective: Dilute the stock into the assay without "crashing out" (precipitating) the compound.

The Limit: Most mammalian cell lines tolerate up to 0.5% (v/v) DMSO, but 0.1% is the gold standard for sensitive assays (e.g., signaling pathway analysis).

Procedure (Example for 50 µM Final Concentration):

-

Thaw: Warm the 50 mM Master Stock to 37°C. Vortex to ensure homogeneity.

-

Intermediate Dilution (Optional but Recommended):

-

Final Addition:

-

Mixing: Immediately swirl the plate gently. Do not pipette up and down vigorously, as this can shear cells.[1][2]

Quality Control & Troubleshooting

Self-Validating the Protocol

To ensure the observed biological effect is due to the drug and not the solvent or precipitation, you must run the following controls:

-

Vehicle Control: Cells treated with DMSO only (at the same % v/v as the highest drug dose).[1][2]

-

Visual Inspection: Examine wells under 100x microscopy immediately after dosing. Dark crystals or "oily" droplets indicate precipitation.[1][2]

Diagram 2: Troubleshooting Precipitation

Figure 2: Decision tree for managing compound precipitation in aqueous media.

References

-

PubChem. (n.d.).[1][2][6] N-(2,3-dichlorophenyl)acetamide Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved October 24, 2025, from [Link]

-

Cytiva. (2018).[1][2] Membrane filtration: A guide to choosing membranes (Chemical Compatibility). Cytiva Life Sciences.[1][2] Retrieved October 24, 2025, from [Link]

Sources

- 1. N-(2,3-dichlorophenyl)acetamide | C8H7Cl2NO | CID 247148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(3,5-dichlorophenyl)- | C8H7Cl2NO | CID 182054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. lifetein.com [lifetein.com]

- 6. N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide | C11H13Cl2NO | CID 15352626 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of N-(2,3-dichlorophenyl)acetamide

This Application Note is designed as a definitive technical guide for the quantification of N-(2,3-dichlorophenyl)acetamide (CAS: 23068-36-2), also known as 2,3-dichloroacetanilide.[1][2]

This compound is a critical process-related impurity in the synthesis of pharmaceutical APIs derived from 2,3-dichloroaniline (e.g., Aripiprazole) and a structural analog to chloroacetanilide herbicides.[1][2] Its analysis requires distinguishing it from its hydrolysis product (2,3-dichloroaniline) and related regioisomers.[1][2]

Part 1: Chemical Context & Analytical Strategy[2]

The Analyte

N-(2,3-dichlorophenyl)acetamide is a lipophilic amide formed by the acetylation of 2,3-dichloroaniline.[1][2] In pharmaceutical manufacturing, it typically arises as a side-reaction product when the starting material (2,3-dichloroaniline) encounters acetylating agents (e.g., acetic anhydride, acetyl chloride) or acetic acid solvents under activating conditions.[1][2]

| Property | Value | Analytical Implication |

| Formula | C₈H₇Cl₂NO | M.W.[1][2][3] = 204.05 g/mol |

| LogP | ~2.1 | Retains well on C18 columns; requires organic diluents.[2] |

| Solubility | Low in water; High in MeOH, ACN | Sample prep must utilize organic solvents (MeOH/ACN). |

| Chromophore | Benzene ring + Amide | UV active at 240–254 nm.[2] |

| Volatility | Semi-volatile | Amenable to GC-MS analysis.[1][2] |

Analytical Decision Matrix

The choice of method depends on the required sensitivity and the sample matrix.

-

Method A (HPLC-UV): Recommended for Process Control & Routine QC .[1][2] Robust, handles high concentrations (0.05% - 1.0% levels), and easily validated in GMP environments.[1][2]

-

Method B (GC-MS): Recommended for Trace Impurity Analysis (< 10 ppm) or complex biological matrices.[1][2] Provides mass-spectral confirmation to rule out regioisomers (e.g., 2,4-dichloroacetanilide).[1][2]

Part 2: Method A – High-Performance Liquid Chromatography (HPLC-UV)[1][2]

This protocol utilizes a Reversed-Phase (RP-HPLC) approach.[1][2][4] The critical separation mechanism relies on the hydrophobic interaction of the dichlorophenyl ring with the C18 stationary phase.[1]

Chromatographic Conditions

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temp: 30°C.

-

Detection: 245 nm (Primary), 210 nm (Secondary for sensitivity check).[2]

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold |

| 15.0 | 20 | 80 | Linear Gradient |

| 18.0 | 20 | 80 | Wash |

| 18.1 | 90 | 10 | Re-equilibration |

| 23.0 | 90 | 10 | Stop |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Dissolve 10 mg of N-(2,3-dichlorophenyl)acetamide reference standard in 10 mL of Methanol. Sonicate for 5 minutes.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase (50:50 Water:ACN).

-

Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.[2]

-

Part 3: Method B – Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]

For trace-level quantification (e.g., genotoxic impurity screening), GC-MS offers superior specificity and sensitivity.[1][2]

Instrumental Parameters

-

System: GC coupled with Single Quadrupole MS (e.g., Agilent 7890/5977).[2]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

-

Inlet: Splitless mode (for trace analysis) @ 250°C.

-

Transfer Line: 280°C.[2]

Temperature Program

-

Initial: 60°C for 1 min.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 280°C.

-

Hold: 3 min at 280°C.

Mass Spectrometry (SIM Mode)

Using Selected Ion Monitoring (SIM) drastically improves the Signal-to-Noise ratio.[1][2]

| Ion Type | m/z | Origin/Fragment |

| Quantifier | 203 | Molecular Ion [M]⁺ (³⁵Cl isotope) |

| Qualifier 1 | 205 | Isotope Peak [M+2]⁺ (³⁵Cl/³⁷Cl) |

| Qualifier 2 | 161 | Loss of Acetyl group [M - C₂H₂O]⁺ |

| Qualifier 3 | 163 | Isotope fragment [M+2 - C₂H₂O]⁺ |

-

Validation Check: The ratio of m/z 203 to 205 should be approximately 100:65 (characteristic of a dichloro- compound).[1][2]

Part 4: Experimental Workflow & Logic

The following diagram illustrates the decision process and workflow for analyzing this impurity in a Drug Substance (API) matrix.

Figure 1: Analytical workflow for N-(2,3-dichlorophenyl)acetamide selection based on sensitivity needs.